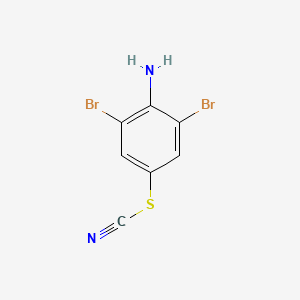

4-Amino-3,5-dibromophenyl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

14030-87-6 |

|---|---|

Molecular Formula |

C7H4Br2N2S |

Molecular Weight |

308.00 g/mol |

IUPAC Name |

(4-amino-3,5-dibromophenyl) thiocyanate |

InChI |

InChI=1S/C7H4Br2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |

InChI Key |

YEFZRZZEOPGYRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Phenyl Thiocyanates and Derivatives

Direct Thiocyanation Strategies

Direct thiocyanation involves the introduction of the thiocyanate (B1210189) group directly onto the aromatic ring of a precursor molecule. This approach is often favored for its atom economy and can be achieved through various chemical pathways.

Electrophilic Thiocyanation Routes

Electrophilic thiocyanation is a common and effective method for introducing a thiocyanate group onto electron-rich aromatic rings, such as those of anilines and phenols. mdpi.com This method typically involves the generation of an electrophilic thiocyanating agent, often in situ, which then attacks the aromatic ring. The amino group of an aniline (B41778) derivative, for example, activates the aromatic ring, directing the electrophilic substitution primarily to the para position. If the para position is blocked, substitution may occur at the ortho position.

A widely used system for electrophilic thiocyanation employs a combination of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN). semanticscholar.org In this reaction, NBS reacts with KSCN to form an electrophilic thiocyanate precursor. semanticscholar.org The amino group of the aniline derivative facilitates the donation of electrons to the aromatic ring, leading to the formation of a nucleophilic center that attacks the electrophilic thiocyanate species. semanticscholar.org This method is often carried out under mild and eco-friendly conditions, with ethanol (B145695) being a suitable solvent. semanticscholar.org

Another notable electrophilic thiocyanating reagent is N-thiocyanatosaccharin, which can be prepared from saccharin. nih.gov This reagent has been successfully used for the thiocyanation of various nucleophiles, including aromatic amines, under mild conditions. nih.gov

| Reagent System | Substrate Type | Key Features |

| NBS / KSCN | Anilines, Hydrazines | Eco-friendly, good regioselectivity, excellent yields. semanticscholar.org |

| N-thiocyanatosaccharin | Aromatic amines, Phenols | High yields, wide substrate scope, mild reaction conditions. nih.gov |

Catalytic and Mediated Thiocyanation Reactions (e.g., K2S2O8-mediated, Co(II)/I2/DMSO systems)

Catalytic and mediated thiocyanation reactions offer alternative pathways that can provide high yields and selectivity. These methods often involve the use of an oxidant to facilitate the reaction.

K2S2O8-mediated Thiocyanation: Potassium persulfate (K2S2O8) is an effective oxidant for the direct thiocyanation of anilines and other activated aromatic compounds. researchgate.net This transition-metal-free method allows for the direct C-H radical thiocyanation of free anilines using potassium thiocyanate as the thiocyanation source. researchgate.net The reaction typically proceeds with good yields and high regioselectivity for the para-position. researchgate.net Mechanochemical approaches utilizing ammonium (B1175870) persulfate and ammonium thiocyanate have also been developed as a green, solvent-free method for the thiocyanation of a wide range of aryl compounds, including anilines. nih.govacs.org

I2/DMSO Systems: The combination of iodine and dimethyl sulfoxide (B87167) (DMSO) serves as an effective metal-free oxidative system for various organic transformations, including the formation of C-S bonds. researchgate.netnih.gov While not always explicitly cobalt-catalyzed for thiocyanation, iodine-DMSO systems can promote the thiolation of anilines. nih.gov In some contexts, this system can be used for the conversion of N-arylcyanothioformamides to N-arylcyanoformamides, demonstrating its utility in manipulating sulfur-containing functional groups. nih.gov The I2/DMSO pair is considered a versatile, practical, and environmentally friendly catalytic system. researchgate.netnih.gov

| Method | Reagents | Key Features |

| K2S2O8-mediated | K2S2O8, KSCN/NH4SCN | Transition-metal-free, good yields, high para-selectivity. researchgate.net |

| Mechanochemical | (NH4)2S2O8, NH4SCN | Green, solvent-free, short reaction times. nih.govacs.org |

| I2/DMSO System | I2, DMSO | Metal-free, eco-friendly, versatile for C-S bond formation. researchgate.netnih.gov |

Synthesis via Precursor Functionalization

An alternative to direct thiocyanation is the synthesis of phenyl thiocyanates from precursors that already contain some of the desired structural features. This can involve the introduction of the thiocyanate group into a molecule that is already brominated or the derivatization of a substituted aniline.

Introduction of the Thiocyanate Group into Brominated Aromatic Systems

The synthesis of 4-Amino-3,5-dibromophenyl thiocyanate can be envisioned to start from a pre-brominated aniline derivative. For instance, a plausible precursor would be 4-amino-3,5-dibromotoluene. The synthesis of such precursors has been reported, for example, from p-toluidine (B81030) through bromination. researchgate.net Once the brominated aniline is obtained, the thiocyanate group can be introduced.

Given the directing effects of the amino and bromo groups, direct electrophilic thiocyanation of a 3,5-dibromoaniline (B181674) might be challenging in terms of regioselectivity. A more controlled approach would be to convert the amino group of the brominated aniline into a diazonium salt. The diazonium group can then be displaced by a thiocyanate anion in a Sandmeyer-type reaction. This method offers a reliable way to introduce the thiocyanate group at a specific position on the aromatic ring.

Derivatization of Substituted Anilines

The derivatization of substituted anilines is a cornerstone of phenyl thiocyanate synthesis. The amino group's strong activating and para-directing nature makes it a key functional group for controlling the position of thiocyanation. mdpi.com As discussed in the electrophilic thiocyanation section, a wide variety of substituted anilines can be efficiently thiocyanated at the para-position. semanticscholar.org

For the synthesis of this compound, a potential synthetic route could start with 4-aminophenyl thiocyanate, followed by bromination. However, the thiocyanate group's electronic properties and the strong activating nature of the amino group would likely lead to a mixture of brominated products. A more regioselective approach would be to start with an aniline that already contains the desired bromine substituents, such as 2,6-dibromoaniline (B42060), and then introduce the amino and thiocyanate groups in a controlled manner.

Green Chemistry Approaches in Thiocyanate Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This is also true for the synthesis of thiocyanates. Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and using milder reaction conditions.

Several eco-friendly procedures for the electrophilic thiocyanation of anilines have been developed. semanticscholar.org These methods often utilize ethanol as a solvent, which is considered a greener alternative to many other organic solvents. semanticscholar.org The use of in-situ generated electrophilic species also minimizes the handling of potentially hazardous reagents. semanticscholar.org

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, has emerged as a powerful green chemistry tool. nih.govacs.org The thiocyanation of anilines and other aromatic compounds has been successfully achieved using ball-milling with ammonium persulfate and ammonium thiocyanate, completely avoiding the use of solvents. nih.govacs.org This method is not only environmentally friendly but also often results in shorter reaction times and simpler work-up procedures. nih.govacs.org

The use of water as a solvent is another important aspect of green chemistry. Some thiocyanation reactions of aromatic compounds have been developed to work in aqueous media, further reducing the environmental impact of the synthesis.

| Green Chemistry Approach | Key Features |

| Reactions in Ethanol | Use of a renewable and less toxic solvent. semanticscholar.org |

| Mechanochemistry (Ball-Milling) | Solvent-free, reduced waste, shorter reaction times. nih.govacs.org |

| Aqueous Media Reactions | Use of water as an environmentally benign solvent. |

Heterogeneous Catalysis in Aqueous Media

The use of water as a reaction solvent is a cornerstone of green chemistry. For the synthesis of aryl thiocyanates, heterogeneous catalytic systems have been developed that operate efficiently in aqueous media, offering advantages such as simplified catalyst recovery and reduced environmental impact. researchgate.net

One prominent method involves the thiocyanation of aromatic compounds, including substituted anilines, using potassium thiocyanate (KSCN) in the presence of a solid acid catalyst and an environmentally benign oxidant. researchgate.net Catalysts such as silica (B1680970) sulfuric acid (SSA) and silica boron sulfonic acid (SBSA) have proven effective for this transformation. These heterogeneous catalysts are paired with green oxidants like hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP). researchgate.net

The reaction proceeds under mild conditions, typically at room temperature, and offers high efficiency and short reaction times. The general mechanism involves the catalyst activating the oxidant, which then reacts with the thiocyanate anion (SCN⁻) to form a thiocyanium ion (SCN⁺) or a related electrophilic species. This electrophile then attacks the electron-rich aromatic ring, such as a substituted aniline, to yield the corresponding aryl thiocyanate. researchgate.net For anilines and other activated aromatic systems, the substitution is highly regioselective, typically occurring at the para-position relative to the activating group. researchgate.net

The research findings below illustrate the effectiveness of this method for a variety of substituted anilines, which are structural analogs of this compound.

Table 1: Heterogeneous Catalytic Thiocyanation of Substituted Anilines in Water researchgate.net Reaction Conditions: Substrate (1 mmol), KSCN (3 mmol), Catalyst (0.05g SBSA), Oxidant (3 mmol H₂O₂), Solvent (5-7 mL H₂O) at room temperature.

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Aniline | 4-Thiocyanatoaniline | 10 | 95 |

| 2 | 4-Methylaniline | 2-Amino-5-thiocyanatotoluene | 10 | 92 |

| 3 | 4-Methoxyaniline | 4-Methoxy-2-thiocyanatoaniline | 12 | 90 |

| 4 | 4-Chloroaniline (B138754) | 4-Chloro-2-thiocyanatoaniline | 15 | 88 |

| 5 | N-Phenylmorpholine | 4-(4-Thiocyanatophenyl)morpholine | 10 | 95 |

Solvent-Free and Environmentally Benign Synthetic Protocols

Eliminating organic solvents is a primary goal in the development of environmentally benign synthetic protocols. Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for the solvent-free synthesis of aryl thiocyanates. nih.govacs.org This high-energy milling process facilitates reactions between solid-state reactants, often reducing reaction times and simplifying work-up procedures. nih.gov

A notable solvent-free method for the thiocyanation of aryl compounds involves the ball-milling of a substrate with ammonium thiocyanate and an oxidant like ammonium persulfate, using silica as a grinding auxiliary. nih.govacs.org This approach is applicable to a wide range of substrates, including sensitive functionalized compounds such as anilines, phenols, and anisoles. acs.org The reactions are typically conducted at room temperature, avoiding the need for heating and further contributing to the method's green credentials. nih.gov

This mechanochemical method provides moderate to excellent yields for a diverse array of aryl compounds. nih.govacs.org The absence of solvent eliminates waste from solvent purification, use, and disposal, making it a highly atom-economical and environmentally friendly alternative to traditional solution-phase syntheses. nih.gov

The data presented below showcases the results of this solvent-free thiocyanation for various aromatic amines and related compounds.

Table 2: Solvent-Free Mechanochemical Thiocyanation of Aromatic Compounds acs.org Reaction Conditions: Substrate (0.2 mmol), Ammonium Thiocyanate (0.3 mmol), Ammonium Persulfate (0.3 mmol), SiO₂ (0.15 g), milled at 25 Hz for 1 hour.

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | 4-Thiocyanatoaniline | 91 |

| 2 | 2,6-Dimethylaniline | 4-Thiocyanato-2,6-dimethylaniline | 84 |

| 3 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 96 |

| 4 | Diphenylamine | 4-Thiocyanatodiphenylamine | 85 |

| 5 | 4-Bromoaniline | 4-Bromo-2-thiocyanatoaniline | 78 |

Chemical Transformations and Reaction Mechanisms of 4 Amino 3,5 Dibromophenyl Thiocyanate Analogs

Reactivity of the Amino Group

The amino group in 4-aminophenyl thiocyanate (B1210189) analogs is a versatile functional group that can participate in a range of chemical reactions, including aminations, condensations, and acylations. Its nucleophilic character is central to these transformations.

Amination Reactions

The amino group of 4-aminophenyl thiocyanate analogs can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. nih.govwikipedia.org This reaction allows for the synthesis of N-aryl or N-alkyl derivatives. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-substituted product and regenerates the palladium(0) catalyst. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination of 4-amino-3,5-dibromophenyl thiocyanate are not extensively documented, the reaction is broadly applicable to a wide range of anilines. nih.govwikipedia.org For instance, the reaction of 4-chloroaniline (B138754) with an aryl halide in the presence of a palladium catalyst selectively yields the monoarylated product, demonstrating the feasibility of such transformations with substituted anilines. nih.gov The choice of ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields. wuxiapptec.comlibretexts.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-tert-butylbenzene | Lithium Amide | Pd(dba)₂ / P(o-tolyl)₃ | - | Toluene | 4-tert-Butylaniline | 72 |

| 4-Bromotoluene | Morpholine | Pd(I) Dimer / JohnPhos | KOtBu | 1,4-Dioxane | 4-(p-Tolyl)morpholine | >95 |

| 4-Chloroaniline | Aryl Halide | Pd Catalyst / KPhos | KOH | Aqueous Ammonia | 1,4-Phenylenediamine | Good |

Condensation Reactions (e.g., Schiff Base Formation)

The amino group of 4-aminophenyl thiocyanate analogs readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nanochemres.org This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net

For example, the reaction of anilines with aromatic aldehydes in the absence of a solvent can be efficiently carried out under microwave irradiation to produce the corresponding imines in high yields. nanochemres.org The mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the imine. researchgate.net The reactivity of the carbonyl compound and the electronic nature of the substituents on the aniline can influence the reaction rate and yield.

| Aniline Derivative | Aldehyde/Ketone | Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic Amines | Benzaldehydes | Iodine, NH₄SCN, DMSO, 110°C | 2-Arylbenzothiazoles | kyoto-u.ac.jp |

| Aniline | Benzaldehyde | Microwave, Solvent-free | N-Benzylideneaniline | nanochemres.org |

| 4-Amino-4H-1,2,4-triazole | Benzaldehyde | Theoretical Study (DFT) | Schiff Base | researchgate.net |

Acylation Reactions

The nucleophilic amino group of 4-aminophenyl thiocyanate analogs can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common method for the protection of the amino group or for the synthesis of more complex amide-containing structures.

The synthesis of N-(4-acetamidophenyl) derivatives is a well-established example of this type of reaction. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl). The thiocyanate group is generally stable under these conditions.

| Aniline Derivative | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Aminoacetanilide | Phenyl isothiocyanate | - | Thiourea derivative | |

| Aniline | Acetyl Chloride | Base (e.g., pyridine) | Acetanilide | General Knowledge |

Reactivity of the Thiocyanate Group

The thiocyanate group (-SCN) is an ambident functional group, meaning it can react with other species at more than one site. This dual reactivity is a key feature of its chemistry, allowing for a variety of transformations into other sulfur-containing functional groups.

Nucleophilic Attack and Ambident Reactivity (S- vs. N-attack)

The thiocyanate group is an ambident electrophile, with reactive centers at both the sulfur and the carbon atoms. Nucleophiles can attack either the electrophilic sulfur atom or the carbon atom of the nitrile group. The site of attack is influenced by the nature of the nucleophile and the reaction conditions, often explained by the Hard and Soft Acids and Bases (HSAB) principle. Hard nucleophiles tend to attack the harder electrophilic center (carbon), while soft nucleophiles favor the softer electrophilic center (sulfur).

Attack at the sulfur atom by a nucleophile leads to the cleavage of the S-CN bond, with the cyanide ion acting as a leaving group. This pathway is utilized in the conversion of thiocyanates to thioethers and disulfides. Attack at the carbon atom of the nitrile group can lead to the formation of various heterocyclic compounds. For instance, Grignard reagents can add to the nitrile carbon, and after hydrolysis, yield ketones.

Conversion to Sulfur-Containing Derivatives (e.g., Thiols, Thioethers, Disulfides)

The thiocyanate group serves as a versatile precursor for the synthesis of various sulfur-containing compounds.

Thiols: Organic thiocyanates can be reduced to the corresponding thiols. A common method involves reductive cleavage using reagents like sodium borohydride (B1222165) or alkali metals in liquid ammonia. For example, p-thiocyanoaniline can be reduced to p-aminothiophenol using sodium in liquid ammonia.

Thioethers: Thioethers can be synthesized from aryl thiocyanates through several routes. One method involves the reaction of the thiocyanate with a Grignard reagent, which attacks the sulfur atom, displacing the cyanide group. Another approach is the palladium-catalyzed cross-coupling of aryl halides with potassium thiocyanate, which can lead to the formation of diaryl thioethers. Additionally, the reaction of 2-nitro-4-thiocyanatoaniline (B119080) with 4-nitrochlorobenzene in the presence of a phase-transfer catalyst yields a diaryl sulfide.

Disulfides: Aryl thiocyanates can be converted to diaryl disulfides. This transformation can occur through the reaction of the thiocyanate with a thiol, or by the oxidation of the corresponding thiol, which can be generated in situ from the thiocyanate. For instance, 4-aminophenyl disulfide can be formed from 4-aminothiophenol (B129426), which in turn can be derived from 4-aminophenyl thiocyanate.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| p-Thiocyanoaniline | Sodium in liquid ammonia | p-Aminothiophenol | Reduction | |

| Aryl Halide + KSCN | Palladium Catalyst | Diaryl Thioether | Cross-coupling | |

| 2-Nitro-4-thiocyanatoaniline | 4-Nitrochlorobenzene, Phase-transfer catalyst | 4-Amino-3,4'-dinitrodiphenyl sulfide | Nucleophilic Substitution | |

| 4-Aminothiophenol | Oxidation (e.g., air) | 4-Aminophenyl disulfide | Oxidation |

Cyclization and Heterocyclic Annulation Reactions

Analogs of this compound are versatile precursors for the synthesis of a variety of heterocyclic compounds, primarily through intramolecular cyclization reactions. The presence of the nucleophilic amino group and the electrophilic thiocyanate moiety within the same molecule facilitates the formation of fused ring systems, most notably benzothiazoles.

The classical method for achieving this transformation is an adaptation of the Hugerschoff reaction, which typically involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine, often in an acetic acid medium. makingmolecules.comnih.gov The reaction is believed to proceed through an intermediate arylthiourea, which then undergoes oxidative cyclization. In the case of this compound, the thiocyanate group is already present, and the molecule can undergo intramolecular cyclization under appropriate conditions, such as treatment with an acid or a catalyst to promote the attack of the amino group on the thiocyanate carbon.

The primary product of such a cyclization is a 2-aminobenzothiazole (B30445) derivative. Specifically, the intramolecular cyclization of this compound would be expected to yield 2-amino-4,6-dibromobenzothiazole . This reaction involves an intramolecular electrophilic attack by the sulfur atom (after rearrangement from the thiocyanate) onto the benzene (B151609) ring at a position ortho to the amino group.

The general reaction scheme for the formation of substituted 2-aminobenzothiazoles from p-substituted anilines is well-established. rjpbcs.com While specific data for the 3,5-dibromo analog is not extensively detailed in readily available literature, the reaction pathway can be inferred from these established methods.

| Starting Analog | Reaction Conditions | Major Heterocyclic Product | Reference |

|---|---|---|---|

| 4-methylaniline + KSCN | Br2, Acetic Acid | 2-amino-6-methylbenzothiazole | nih.gov |

| 4-fluoroaniline + KSCN | Br2, Acetic Acid | 2-amino-6-fluorobenzothiazole | makingmolecules.com |

| 3-chloro-4-fluoroaniline + KSCN | Br2, Acetic Acid | 2-amino-7-chloro-6-fluorobenzothiazole | rjpbcs.com |

| This compound (Predicted) | Acid or Heat-catalyzed intramolecular cyclization | 2-amino-4,6-dibromobenzothiazole | Inferred |

Halogen Effects on Reactivity and Selectivity

The two bromine atoms on the phenyl ring of this compound exert significant electronic and steric effects that profoundly influence its reactivity and the selectivity of its transformations.

Influence of Bromine Substituents on Reaction Pathways

Conversely, the bromine atoms can also act as leaving groups under certain nucleophilic aromatic substitution (SNAr) conditions, although this is less common for bromine compared to fluorine. However, their presence opens up the possibility for subsequent functionalization of the resulting heterocyclic product through reactions like cross-coupling.

Regioselectivity and Stereoselectivity in Transformations

The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of the cyclization. The amino group is a powerful ortho-, para- director. In this compound, the para position is occupied by the thiocyanate group. Therefore, the amino group directs electrophilic attack to the positions ortho to it, which are C2 and C6. In the context of intramolecular cyclization to a benzothiazole (B30560), the attack must occur at one of these positions.

The two bromine atoms are located at positions C3 and C5. These positions are ortho to the amino group. The presence of these bulky bromine atoms creates significant steric hindrance around the amino group and the adjacent ortho positions. quora.com This steric hindrance can influence the rate of reaction and may also affect the geometry of the transition state during cyclization.

For the formation of 2-amino-4,6-dibromobenzothiazole , the cyclization would involve the formation of a C-S bond at either the C2 or C6 position of the original aniline ring. Due to the symmetry of the substitution pattern with respect to the amino and thiocyanate groups, these two positions are chemically equivalent, leading to a single regioisomeric product.

| Substituent Pattern on Aniline | Directing Effects | Expected Regioisomers | Controlling Factors |

|---|---|---|---|

| 4-substituted | -NH2 directs ortho; substituent directs based on its nature. | Single regioisomer typically. | Electronic effects of -NH2 group dominate. |

| 3-substituted | -NH2 directs ortho and para. Can lead to mixtures. | Mixture of 5- and 7-substituted benzothiazoles. | Competition between electronic and steric effects. |

| 3,5-disubstituted (as in 3,5-dibromoaniline) | -NH2 directs to C2, C4, C6. C4 is para, C2/C6 are ortho. | Single regioisomer (4,6-disubstituted benzothiazole). | Symmetry and strong directing effect of the amino group. |

Mechanistic Investigations of Reaction Pathways

Kinetic Studies

Kinetic studies on the reaction of bromine with thiocyanate have shown that the initial stages involving electrophilic attack are typically very fast. youtube.com For the intramolecular cyclization of an arylthiourea intermediate, the rate-determining step is likely the electrophilic aromatic substitution, where the sulfur atom attacks the activated benzene ring.

The presence of two deactivating bromine atoms on the ring would be expected to decrease the rate of this cyclization step compared to the unsubstituted 4-aminophenyl thiocyanate. A kinetic study would likely show a smaller rate constant for the cyclization of the dibrominated compound. Furthermore, the activation energy for the cyclization would be expected to be higher due to the electronic deactivation of the ring.

Proposed Reaction Mechanisms (e.g., SN1, SN2, radical pathways)

The primary mechanism for the formation of benzothiazoles from anilines and thiocyanates is an electrophilic aromatic substitution. The reaction is initiated by the formation of an electrophilic species from the thiocyanate group, which then attacks the electron-rich aromatic ring. The amino group plays a crucial role in activating the ring for this attack. This pathway is neither SN1 nor SN2 in the typical sense, as it involves substitution on an aromatic ring.

However, other mechanistic pathways could be considered for reactions of this compound:

Radical Pathways: In the presence of radical initiators or under photochemical conditions, reactions involving the thiocyanate group can proceed through radical mechanisms. nih.govnih.gov For instance, a thiyl radical could be generated, which could then participate in cyclization or other radical-mediated transformations. The formation of radical cations from aromatic amines is also a known process that can initiate further reactions. nih.gov

Nucleophilic Substitution on the Thiocyanate Group: While the carbon of the thiocyanate group is electrophilic and can be attacked by the amino group in the cyclization, it is also possible for other nucleophiles to attack this carbon, leading to displacement of the arylthio group. However, in the absence of strong external nucleophiles, the intramolecular cyclization is likely to be the favored pathway.

Protonation/Activation: In an acidic medium, the nitrogen of the thiocyanate group can be protonated, increasing the electrophilicity of the carbon atom.

Intermediate Formation: The starting material, this compound, can be considered as being in equilibrium with its N-thiocyanato tautomer or an arylthiourea-like intermediate, especially under acidic conditions.

Intramolecular Nucleophilic Attack: The lone pair of the amino group attacks the electrophilic carbon of the thiocyanate group.

Electrophilic Aromatic Substitution (Cyclization): The sulfur atom, now positioned correctly, attacks the C2 (or C6) position of the benzene ring, which is activated by the amino group. This is the key ring-closing step.

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and forming the stable benzothiazole ring system.

This mechanism is consistent with the known reactivity of substituted anilines and thiocyanates in the synthesis of benzothiazoles.

Catalytic Mechanisms (e.g., Cobalt-catalyzed processes)

Cobalt-catalyzed reactions represent a significant area of interest in organic synthesis due to the low cost and low toxicity of cobalt compared to precious metals. colab.ws These catalytic systems are versatile, capable of facilitating a range of transformations including C-H activation, cross-coupling reactions, and cycloadditions. colab.wsnih.gov For analogs of this compound, cobalt catalysis offers potential pathways for modifying the aromatic core and the amino functional group.

The mechanisms of cobalt-catalyzed reactions often involve the in-situ generation of low-valent cobalt species, typically Co(I) or Co(0), from air-stable Co(II) salts through reduction by agents like zinc or manganese. nih.gov These low-valent species are crucial for initiating the catalytic cycle. One common mechanistic pathway in cobalt-catalyzed cross-coupling reactions involves the formation of five-membered cobaltacyclic intermediates. nih.gov This occurs through the oxidative cyclometalation of two coordinated π bonds from the substrates with the low-valent cobalt center. nih.gov The regio- and stereoselectivity of these reactions are influenced by the electronic and steric properties of the substrates. nih.gov

In the context of aryl halides, cobalt complexes can catalyze coupling reactions with thiols. nih.gov For an analog like this compound, a cobalt catalyst could potentially facilitate the coupling at the carbon-bromine bonds.

Another relevant transformation is the cobalt(III)-catalyzed C-H aminocarbonylation, which utilizes directing groups to achieve site selectivity. chemrxiv.orgresearchgate.net For an aminophenyl analog, the amino group, after suitable modification to act as a directing group (e.g., conversion to a picolinamide), could direct the cobalt catalyst to functionalize an adjacent C-H bond. The mechanism for Cp*Co(III)-catalyzed C-H functionalization typically involves a concerted metalation-deprotonation step.

Furthermore, cobalt salts like CoCl₂·6H₂O have been implicated in reactions involving the cleavage of C-N bonds in α-amino carbonyl compounds to yield arylamine thiocyanates, suggesting cobalt's potential role in mediating complex rearrangements and bond-breaking processes. researchgate.net

Table 1: Examples of Cobalt-Catalyzed Reactions Relevant to Aromatic Amine and Halide Analogs

| Reaction Type | Catalyst System | Substrate Type | Mechanistic Feature | Ref. |

| Coupling of Thiols with Aryl Halides | Cobalt Complexes | Aryl Halides, Thiols | Formation of low-valent cobalt species; oxidative addition. | nih.gov |

| C-H Aminocarbonylation | Cp*Co(III) Complexes | Thiophenes, Benzo[b]thiophenes with directing groups | Site-selectivity controlled by pyridine (B92270) or pyrimidine (B1678525) directing groups. | chemrxiv.orgresearchgate.net |

| Enyne Reductive Coupling | Co(II) salts / Reductant (Zn) | Enynes | Formation of a five-membered cobaltacyclic intermediate. | nih.gov |

| C-N Bond Cleavage | CoCl₂·6H₂O / I₂ | α-Amino Carbonyl Compounds | Leads to the formation of arylamine thiocyanates. | researchgate.net |

Photo-Induced Reactions (e.g., Thiocyanoamination)

Photo-induced reactions offer a green and efficient alternative for the formation of C-S bonds, operating under mild conditions with visible light as a renewable energy source. nih.gov For analogs of this compound, photochemical methods are particularly relevant for transformations involving the thiocyanate group, such as thiocyanoamination.

The core mechanistic feature of many photo-induced thiocyanation reactions is the generation of the thiocyanate radical (•SCN). nih.govacs.org This is typically achieved through a photoredox catalytic cycle. In a common scenario, a photocatalyst (e.g., Rose Bengal, 4CzIPN) absorbs visible light and is promoted to an excited state. nih.govacs.org This excited photocatalyst can then induce a single electron transfer (SET) event, oxidizing the thiocyanate anion (SCN⁻) to the highly reactive thiocyanate radical. nih.gov

Mechanism of Photo-Thiocyanoamination:

In the photo-thiocyanoamination of alkenes, the reaction is initiated by the photocatalyst which, upon light irradiation, generates the •SCN radical from a thiocyanate source. acs.org Mechanistic investigations, including radical trapping experiments using TEMPO, have confirmed the formation of the SCN• radical as a key intermediate. acs.org This radical then adds to a π-bond of an alkene or vinyl arene. acs.org Concurrently, an aminyl radical can be generated from an appropriate nitrogen source. The sequence of radical addition to the double bond dictates the regioselectivity of the final product. The process avoids the need for pre-functionalized substrates and harsh reagents, aligning with the principles of green chemistry. nih.gov

Different photocatalysts and light sources can be employed to optimize the reaction. For example, the photocatalyst 4CzIPN is effective under blue LED irradiation (440 nm) for the thiocyanoamination of certain alkenes, while thioxanthen-9-one (B50317) (TXT) can be used with violet LED light (390 nm) for vinyl arenes. acs.org

Table 2: General Conditions for Photoredox-Catalyzed Thiocyanoamination of Alkenes

| Parameter | Condition A (Alkenes) | Condition B (Vinyl Arenes) | Ref. |

| Photocatalyst | 4CzIPN (5 mol %) | Thioxanthen-9-one (TXT) (5 mol %) | acs.org |

| Thiocyanoiminating Reagent | Reagent 1 (0.4 mmol) | Reagent 1 (0.4 mmol) | acs.org |

| Substrate | Olefin (0.2 mmol) | Olefin (0.2 mmol) | acs.org |

| Solvent | Dry MeCN (0.1 M) | Dry MeCN (0.1 M) | acs.org |

| Light Source | 440 nm blue LED | 390 nm violet LED | acs.org |

| Temperature | Room Temperature | Room Temperature | acs.org |

| Atmosphere | Argon | Argon | acs.org |

These photochemical strategies enable the direct functionalization of C-H bonds and the formation of C-S bonds, providing a powerful tool for synthesizing a wide array of thiocyanated organic molecules from readily available precursors. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure of 4-Amino-3,5-dibromophenyl thiocyanate (B1210189). By observing the magnetic behavior of atomic nuclei, detailed information regarding the chemical environment, connectivity, and dynamics of the molecule can be ascertained.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the hydrogen atom arrangement within the 4-Amino-3,5-dibromophenyl thiocyanate molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

Regrettably, specific ¹H NMR data for this compound is not available in the public domain, preventing a detailed analysis and the creation of a data table for this subsection.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift providing clues about its bonding and functionality.

Unfortunately, specific ¹³C NMR data for this compound could not be located in publicly accessible scientific literature or databases. This precludes a detailed discussion and the generation of a corresponding data table.

Other Nuclei NMR (e.g., ¹¹⁹Sn NMR for organometallic derivatives)

NMR spectroscopy is not limited to ¹H and ¹³C; other nuclei can be probed to understand specific aspects of molecular structure, particularly in organometallic derivatives. For instance, ¹¹⁹Sn NMR would be invaluable for characterizing organotin compounds derived from this compound.

However, there is no available research detailing the synthesis or NMR spectroscopic analysis of organometallic derivatives of this compound, including any ¹¹⁹Sn NMR studies.

Advanced NMR Techniques for Structural Connectivity and Conformational Dynamics

Modern NMR spectroscopy encompasses a variety of advanced techniques, such as COSY, HSQC, HMBC, and NOESY, which are pivotal for unambiguously assigning signals and understanding the three-dimensional structure and dynamic processes of molecules. These experiments would provide definitive evidence for the connectivity of atoms and the spatial relationships between them in this compound.

A review of existing literature reveals a lack of studies employing these advanced NMR techniques on this compound. Consequently, a detailed analysis of its structural connectivity and conformational dynamics based on these methods cannot be provided at this time.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups. For this compound, characteristic peaks for the amino (N-H), thiocyanate (S-C≡N), and aromatic (C-H, C=C) groups, as well as the carbon-bromine (C-Br) bonds, would be expected.

Despite a thorough search, specific FTIR spectral data for this compound, including peak frequencies and intensities, is not available in the reviewed scientific literature. Therefore, the creation of a data table and a detailed interpretation of its vibrational modes is not possible.

Raman Spectroscopy (FT-Raman, SERS) for Molecular Vibrations and Surface Interactions

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of this compound, offering a detailed molecular fingerprint.

Fourier Transform Raman (FT-Raman) Spectroscopy provides characteristic signals for the key functional groups within the molecule. The thiocyanate (-SCN) group is expected to exhibit a strong, sharp stretching vibration (ν(C≡N)) in the 2140-2175 cm⁻¹ region, a key identifier for this class of compounds. The aromatic ring vibrations will produce a series of bands; for instance, the C-C stretching modes typically appear between 1400 and 1600 cm⁻¹. The C-Br stretching vibrations are anticipated at lower frequencies, generally in the 500-650 cm⁻¹ range. The amino (-NH₂) group will have characteristic scissoring (δ(NH₂)) and stretching (ν(NH₂)) modes, although the latter can sometimes be weak in Raman spectra.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the Raman signal, which is inherently weak. nih.gov This is particularly useful for detecting trace amounts of the compound or studying its interaction with metallic surfaces (e.g., silver or gold nanoparticles). researchgate.netrsc.org When this compound adsorbs onto a SERS-active substrate, enhancement of specific vibrational modes can indicate the molecule's orientation relative to the surface. For instance, enhancement of the thiocyanate and amino group vibrations would suggest their involvement in the surface interaction.

The table below summarizes the expected characteristic Raman shifts for this compound.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| ν(C≡N) | Thiocyanate | 2140 - 2175 |

| ν(C-C) | Aromatic Ring | 1400 - 1600 |

| δ(NH₂) | Amino | ~1620 |

| ν(C-S) | Thio-Aromatic | 650 - 750 |

| ν(C-Br) | Bromo-Aromatic | 500 - 650 |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of the compound. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). For the molecular formula C₇H₄Br₂N₂S, HRMS can distinguish it from other potential formulas with the same nominal mass. The presence of two bromine atoms creates a distinctive isotopic pattern (¹⁹Br and ⁸¹Br), with three major peaks at [M], [M+2], and [M+4] in an approximate intensity ratio of 1:2:1, which serves as a definitive confirmation of the dibrominated structure.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing this compound without causing significant fragmentation. nih.gov In positive ion mode, the molecule would typically be observed as the protonated molecular ion, [M+H]⁺. This technique is particularly useful when the compound is analyzed via liquid chromatography (LC-MS), as it allows for the ionization of the analyte directly from the liquid phase. nih.gov The resulting spectrum would clearly show the isotopic cluster characteristic of a dibrominated compound, confirming its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable compounds. nih.gov For this compound, its applicability would depend on its volatility. The primary amino group might require derivatization (e.g., silylation) to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic separation. nih.gov Following separation on the GC column, the compound would be ionized, typically by electron ionization (EI), which provides detailed fragmentation patterns for structural elucidation.

Analysis of the fragmentation patterns obtained from mass spectrometry (often from EI in GC-MS or collision-induced dissociation in MS/MS experiments) provides structural information. nih.gov For this compound, a plausible fragmentation pathway would involve:

Loss of the thiocyanate group: Cleavage of the C-S bond could lead to the loss of a •SCN radical, forming a dibromoaniline cation.

Loss of bromine: Sequential loss of bromine atoms (•Br) is a common fragmentation pathway for brominated aromatic compounds.

Cleavage of the cyano group: Fragmentation may also involve the loss of a cyanide radical (•CN) from the thiocyanate moiety.

The table below outlines potential major fragments and their corresponding m/z values.

| Ion Formula | Proposed Fragment Identity | Nominal m/z |

| [C₇H₄Br₂N₂S]⁺ | Molecular Ion | 322 |

| [C₆H₄Br₂N]⁺ | Loss of SCN | 248 |

| [C₇H₄BrN₂S]⁺ | Loss of Br | 243 |

| [C₆H₄BrN]⁺ | Loss of Br and SCN | 169 |

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene (B151609) ring. nih.gov The presence of the amino group (an auxochrome) and the thiocyanate and bromine substituents will influence the position and intensity of the absorption bands compared to unsubstituted benzene. One would expect to see absorption maxima characteristic of substituted anilines, likely red-shifted due to the presence of the bromine and thiocyanate groups. nih.gov

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π→π | Substituted Benzene Ring | ~240 - 260 |

| n→π or charge-transfer | Amino group conjugation | ~280 - 320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The study of electronic transitions in a molecule through Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into its electronic structure. This technique measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic π → π* and n → π* transitions are expected due to the presence of the benzene ring, the amino group, and the thiocyanate group. The bromine atoms, being auxochromes, are also expected to influence the absorption maxima (λmax) and molar absorptivity (ε) through bathochromic (red) or hypsochromic (blue) shifts.

However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, a data table of its electronic transitions cannot be provided at this time.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules. It involves the emission of light from a substance that has absorbed light or other electromagnetic radiation. The technique can provide information on the excited state of a molecule and its relaxation pathways. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and its environment. For this compound, the presence of heavy atoms like bromine could potentially lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Despite a thorough literature search, no specific experimental data on the fluorescence spectroscopy of this compound could be found.

X-ray Crystallography

A search of crystallographic databases and scientific literature revealed no published single crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters cannot be presented.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C7H4Br2N2S |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (Å3) | Data Not Available |

| Z | Data Not Available |

| Density (calculated, g/cm3) | Data Not Available |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, one would anticipate the presence of several types of non-covalent interactions. Hydrogen bonds are expected to form involving the amino group as a donor and the nitrogen or sulfur atoms of the thiocyanate group as acceptors. Furthermore, the bromine atoms can participate in halogen bonding, where the electropositive region on the bromine (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the close contacts between molecules, providing a detailed picture of the crystal packing. A two-dimensional fingerprint plot derived from the Hirshfeld surface can offer a quantitative summary of the different types of intermolecular contacts.

As no crystal structure has been reported for this compound, a detailed analysis of its intermolecular interactions based on experimental data is not possible.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that performed DFT calculations to determine the optimized geometry and electronic structure of 4-Amino-3,5-dibromophenyl thiocyanate (B1210189).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

There is no available research detailing the FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for 4-Amino-3,5-dibromophenyl thiocyanate.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

A search of scientific databases yielded no NBO analysis for this compound to describe its intramolecular interactions and charge transfer characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

No literature is available that presents MEP mapping to identify the electrophilic and nucleophilic reactivity sites of this compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Information regarding the excited state properties and photophysical behavior of this compound from TD-DFT calculations could not be found.

Atoms-in-Molecules (AIM) Theory for Electron Density Distribution and Bonding Analysis

There are no available studies that have employed AIM theory to analyze the electron density distribution and bonding characteristics of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing a detailed understanding of its conformational landscape and interactions with its environment.

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. Relaxed potential energy scans are a key technique used to explore the molecule's conformational space. This involves systematically rotating specific dihedral angles within the molecule and calculating the potential energy at each step.

For this compound, key rotations would be around the C-N bond of the amino group and the C-S bond of the thiocyanate group. The resulting potential energy surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). These stable conformations dictate the molecule's preferred shape and can influence its biological activity and physical properties.

A hypothetical relaxed potential energy scan for the rotation around the C-N bond might reveal that the most stable conformation involves the hydrogen atoms of the amino group being slightly out of the plane of the phenyl ring to minimize steric hindrance with the adjacent bromine atoms.

Table 1: Hypothetical Torsional Energy Profile for C-N Bond Rotation in this compound

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.0 |

| 90 | 0.0 |

| 120 | 1.0 |

| 150 | 3.1 |

| 180 | 5.2 |

Note: This table is illustrative and represents hypothetical data from a relaxed potential energy scan.

The surrounding solvent can significantly influence the conformation and reactivity of this compound. MD simulations in explicit solvent models (e.g., water, methanol) can elucidate these effects. The solvent can stabilize certain conformations through intermolecular interactions such as hydrogen bonding between the amino group and solvent molecules.

Simulations can track changes in key dihedral angles and intermolecular distances over time to understand how the solvent affects the conformational equilibrium. For instance, in a polar protic solvent, the amino group is likely to form hydrogen bonds, which could alter its rotational barrier and preferred orientation relative to the phenyl ring. The reactivity of the thiocyanate group, a key functional group, can also be influenced by solvent polarity, which can affect the charge distribution within the molecule and the stability of potential reaction intermediates.

Structure-Reactivity/Property Relationship Modeling

Theoretical modeling can establish relationships between the molecular structure of this compound and its chemical properties and reactivity.

Quantum chemical calculations can predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). By comparing these theoretical predictions with experimental spectra, a deeper understanding of the molecule's electronic structure and vibrational modes can be achieved.

For example, the calculated vibrational frequency of the C≡N stretch in the thiocyanate group can be correlated with its experimentally observed IR absorption band. Discrepancies between the calculated and experimental values can be minimized by applying scaling factors, leading to a more accurate assignment of the spectral features. Similarly, theoretical calculations of the molecule's frontier molecular orbitals (HOMO and LUMO) can help to interpret its UV-Vis absorption spectrum.

Table 2: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2150 | 2155 | Thiocyanate stretch |

| ν(N-H) symmetric | 3350 | 3360 | Amino stretch |

| ν(N-H) asymmetric | 3450 | 3465 | Amino stretch |

| ν(C-Br) | 650 | 655 | Carbon-Bromine stretch |

Note: This table presents hypothetical data to illustrate the correlation between theoretical and experimental spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. For a compound like this compound, a QSAR study would involve a set of structurally related molecules with varying substituents.

The first step is to calculate a range of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Once these descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical model that relates the descriptors to the observed biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of the substituents on the phenyl ring enhances the biological activity.

Quantum chemical calculations can be used to predict a variety of chemical properties and to create reactivity profiles for this compound. Important predictable properties include:

Ionization potential and electron affinity: These are related to the HOMO and LUMO energies and indicate the ease with which the molecule can lose or gain an electron.

Global reactivity descriptors: Chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.

Local reactivity descriptors: Fukui functions and condensed-to-atom electrophilic and nucleophilic softness indices can be calculated to predict the most reactive sites within the molecule. For this compound, these calculations could indicate the susceptibility of the nitrogen atom of the amino group to electrophilic attack or the carbon atom of the thiocyanate group to nucleophilic attack.

These theoretical predictions provide valuable insights into the chemical behavior of this compound and can guide the design of experiments to explore its synthetic utility and potential applications.

Advanced Research Applications Non Clinical Focus

Applications in Materials Science

The exploration of 4-Amino-3,5-dibromophenyl thiocyanate (B1210189) in materials science is primarily centered on leveraging its reactive thiocyanate group and the electronic characteristics of the substituted benzene (B151609) ring. These features allow for its incorporation into novel material frameworks with tailored properties.

Design and Synthesis of Novel Polymeric Materials

Furthermore, the amino group on the phenyl ring offers another site for polymerization. It can react with various monomers, such as epoxides or isocyanates, to form polymers with unique functional properties. The presence of the dibromo substituents on the aromatic ring can also be exploited to introduce flame-retardant properties to the resulting polymers or to serve as sites for further functionalization through cross-coupling reactions. The synthesis of polymers functionalized with nitrile compounds, which share the cyano group with thiocyanates, has been explored for various applications, indicating the potential for similar strategies with 4-Amino-3,5-dibromophenyl thiocyanate. google.com

Optoelectronic Materials Development

The development of novel materials for optoelectronic applications is a rapidly growing field of research. Organic compounds with specific electronic properties are of particular interest for their potential use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. The electronic properties of aromatic compounds can be tuned by the introduction of electron-donating and electron-withdrawing substituents. In this compound, the amino group acts as an electron donor, while the thiocyanate and bromo groups are electron-withdrawing. This push-pull electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key characteristic for many optoelectronic materials.

While direct studies on the optoelectronic properties of this compound are limited, research on similarly substituted aromatic compounds provides insights into its potential. For example, studies on p-phenyl substituted ethenyl-thiophenes have shown that the optical band gap and other optical properties are highly dependent on the nature of the substituents on the phenyl ring. nih.gov The combination of amino, bromo, and thiocyanate groups in this compound could therefore be expected to result in unique absorption and emission characteristics, making it a candidate for further investigation in the design of new optoelectronic materials.

Nonlinear Optical (NLO) Properties of Derivatives

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with large second-order (β) and third-order (γ) hyperpolarizabilities are particularly sought after for these applications. The NLO response of a molecule is often enhanced by the presence of a π-conjugated system and donor-acceptor groups that facilitate charge transfer.

The structure of this compound, with its electron-donating amino group and electron-withdrawing thiocyanate and bromo groups attached to a phenyl ring, suggests that its derivatives could exhibit significant NLO properties. Theoretical studies on phenylthiocyanates with donor and acceptor substituents have indicated that the electronic structure is conducive to NLO activity. rsc.org Research on other organic compounds, such as non-fullerene DTS(FBTTh2)2-based derivatives and thioxanthene-phenothiazine derivatives, has demonstrated that the strategic placement of donor and acceptor moieties can lead to large NLO responses. nih.govresearchgate.net By modifying the structure of this compound, for instance by extending the π-conjugation or by introducing stronger donor/acceptor groups, it may be possible to design novel materials with enhanced NLO properties.

| Compound Type | Key Structural Features | Observed/Predicted NLO Property | Potential Application |

|---|---|---|---|

| Substituted Phenyl Ethenyl-Thiophenes | Donor-π-Acceptor system | Substituent-dependent hyperpolarizability (β) | Frequency conversion |

| Non-Fullerene DTS(FBTTh2)2-Based Derivatives | Extended π-conjugation with multiple donor-acceptor units | Large first hyperpolarizability (β) and second-order hyperpolarizability (γ) | Optical switching, data storage |

| Thioxanthene-Phenothiazine Derivatives | Heterocyclic structures with donor-acceptor character | Significant third-order nonlinear susceptibility (χ(3)) | Optical limiting |

Surface Chemistry and Adsorption Phenomena (e.g., SERS Substrates)

The thiocyanate group in this compound can strongly interact with metal surfaces, making it a candidate for studies in surface chemistry and the development of functionalized surfaces. One particularly interesting application is in the field of Surface-Enhanced Raman Scattering (SERS). SERS is a highly sensitive analytical technique that relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver.

While direct SERS studies of this compound are not widely reported, extensive research has been conducted on a closely related molecule, 4-aminothiophenol (B129426) (4-ATP). researchgate.netresearchgate.netnih.gov In these studies, the thiol group of 4-ATP binds to the metal surface, and the molecule serves as a model compound to investigate the SERS enhancement mechanism. Given that the thiocyanate group can also bind to metal surfaces, it is plausible that this compound could be used in a similar manner. The presence of the bulky bromo substituents might influence the orientation and packing of the molecules on the surface, which could in turn affect the SERS signal. The development of novel SERS substrates often involves the use of molecules that can form stable and well-ordered monolayers on the metal surface, a role for which this compound could be explored.

Analytical Methodologies and Chemical Sensing

The development of reliable and sensitive analytical methods for the detection and quantification of specific chemical compounds is crucial in many scientific disciplines. For a compound like this compound, with its potential applications and as a potential intermediate in chemical synthesis, the availability of robust analytical techniques is essential.

Development of Detection and Quantification Methods (e.g., HPLC, UPLC, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Aromatic amines, including halogenated ones, are often amenable to GC-MS analysis, sometimes requiring derivatization to improve their volatility and chromatographic behavior. nih.govresearchgate.netnih.gov A GC-MS method for the analysis of this compound would likely involve an extraction step from the sample matrix, followed by direct injection or derivatization of the amino group prior to analysis. The mass spectrometer would provide definitive identification based on the compound's unique mass spectrum. The development of such a method would be valuable for quality control in synthetic processes or for monitoring the compound in various matrices.

| Technique | Principle | Potential Application for this compound | Key Considerations for Method Development |

|---|---|---|---|

| HPLC/UPLC | Separation based on partitioning between a stationary and a mobile phase. | Quantification in reaction mixtures, purity assessment. | Choice of column (e.g., C18), mobile phase composition and pH, UV detector wavelength. |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Trace analysis, identification in complex matrices. | Derivatization of the amino group, optimization of temperature program, selection of characteristic mass fragments. |

Mechanistic Insights into Biological Interactions (Chemical/Molecular Level)

Understanding how a molecule interacts with biological macromolecules is fundamental to chemical biology and drug design. Techniques like molecular docking and the study of structure-activity relationships provide a window into these interactions at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in predicting binding affinity and understanding the interactions that stabilize the complex.

Specific molecular docking studies for this compound are not available in the literature. However, a hypothetical docking study would analyze how its functional groups could interact within a protein's active site. The amino group could act as a hydrogen bond donor, while the aromatic ring could form π-π stacking or hydrophobic interactions. The bromine atoms could form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. The thiocyanate group offers additional possibilities for hydrogen bonding or dipole interactions. The outcomes of such in-silico studies could guide the selection of protein targets for which this compound might show affinity.

Table 1: Potential Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Example Biological Partner |

| Amino Group (-NH₂) | Hydrogen Bond Donor | Carbonyl oxygen in peptide backbone, acidic amino acid side chains (e.g., Asp, Glu) |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |

| Bromo Substituents (-Br) | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., oxygen, nitrogen), hydrophobic pockets |

| Thiocyanate Group (-SCN) | Hydrogen Bond Acceptor, Dipole Interactions | Hydrogen bond donors (e.g., -NH, -OH groups on amino acid side chains) |

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry and involve modifying a molecule's structure to understand how these changes affect its biological activity. This systematic approach helps in optimizing a lead compound to enhance its efficacy or reduce its toxicity.

For this compound, a systematic SAR study would involve the synthesis and evaluation of a series of analogs. Key modifications could include:

Position of Bromine Atoms: Moving the bromine atoms to other positions on the ring to assess the impact of the substitution pattern.

Nature of Halogen: Replacing bromine with chlorine or iodine to probe the effect of halogen size and electronegativity.

Modification of the Amino Group: Acylating or alkylating the amine to change its hydrogen bonding capacity and steric profile.

Replacement of the Thiocyanate Group: Substituting the -SCN group with other functionalities like isothiocyanate (-NCS), thiol (-SH), or sulfonyl cyanide (-SO₂CN) to evaluate the role of this group in any observed activity.

While general SAR principles for halogenated anilines and organic thiocyanates exist, a specific SAR study for this compound has not been documented.

The interaction of small molecules with macromolecules like proteins and DNA is a cornerstone of pharmacology and molecular biology. The planar aromatic ring of this compound suggests a potential for intercalation between the base pairs of DNA. Furthermore, the functional groups on the molecule could interact with residues in the major or minor grooves of the DNA helix.

In terms of protein interactions, the compound could function as an inhibitor by binding to the active or allosteric sites of an enzyme. As noted in the molecular docking section, its various functional groups provide multiple points of potential non-covalent interaction. Experimental validation of these interactions would typically involve techniques like fluorescence quenching assays, circular dichroism, or isothermal titration calorimetry, but such data for this compound is not currently available.

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The thiocyanate group is a versatile chemical handle that can undergo various chemical transformations. For instance, it can react with specific nucleophiles, making it a potential tool for covalent labeling of proteins.

Theoretically, this compound could be developed into a chemical probe. Its core structure could be optimized for binding to a specific protein of interest. The thiocyanate group could then be used to form a covalent bond with a nearby nucleophilic residue, such as cysteine, allowing for irreversible inhibition or labeling of the target. This would enable researchers to study the function of that protein within a biological pathway. This remains a hypothetical application, as no such probe based on this specific molecule has been described in the literature.

Environmental and Industrial Applications

The combination of bromine atoms, an amino group, and a thiocyanate moiety on a phenyl ring endows this compound with a range of chemical properties that could be exploited in several advanced applications.

Currently, there is no specific research detailing the use of this compound in water decontamination and remediation. However, the presence of bromine in the molecule is significant, as bromine-based compounds are known for their biocidal properties. researchgate.netresearchgate.net Halogenated aromatic compounds, in general, have been studied for their environmental impact and potential for bioremediation. nih.gov

Bromine-based biocides are utilized in water treatment systems, such as cooling towers, to control microbial growth. researchgate.net The reactivity of bromine allows it to be an effective disinfectant. google.com The degradation and environmental fate of halogenated aromatic compounds are areas of active research, as their persistence can be a concern. nih.govnih.gov The amino group on the phenyl ring might influence the compound's interaction with environmental matrices and its susceptibility to degradation.

Table 1: Comparison of Halogen-Based Disinfectants in Water Treatment

| Feature | Chlorine-Based Disinfectants | Bromine-Based Disinfectants |

| Primary Active Species | Hypochlorous acid (HOCl) | Hypobromous acid (HOBr) |

| Efficacy at Higher pH | Decreases significantly above pH 7.5 | More stable and effective at higher pH levels |

| Reactivity with Organics | Can form chlorinated disinfection byproducts (DBPs) | Can form brominated disinfection byproducts (Br-DBPs) nih.gov |

| Volatility | Higher | Lower |

This table presents general information on halogen-based disinfectants and does not include specific data for this compound.

There is no direct research available on the corrosion inhibition properties of this compound. However, the structural components of the molecule suggest a potential for such applications. Aromatic compounds containing nitrogen, sulfur, and a phenyl ring are well-known classes of corrosion inhibitors. mdpi.comresearchgate.net These molecules can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. mdpi.com

The amino (-NH2) group and the sulfur atom in the thiocyanate (-SCN) group are excellent electron donors, which can facilitate the adsorption of the molecule onto the d-orbitals of metals like steel. mdpi.comresearchgate.net The aromatic ring can provide a larger surface area for coverage. Thiocyanate compounds, in general, have been investigated as corrosion inhibitors in various acidic and brine environments. youtube.comagu.edu.bh

Table 2: Functional Groups in Organic Corrosion Inhibitors and Their General Mechanisms

| Functional Group | General Mechanism of Action |

| Amino (-NH2) | Adsorption via the nitrogen lone pair electrons onto the metal surface. |

| Thiocyanate (-SCN) | Adsorption through both sulfur and nitrogen atoms, forming a protective film. |

| Aromatic Ring | π-electron interaction with the metal surface, enhancing adsorption and surface coverage. |

| Halogens (e.g., -Br) | Can influence the electronic properties of the molecule and its adsorption characteristics. |

This table outlines general principles of corrosion inhibition by functional groups present in or related to this compound. No specific performance data for this compound is available.

While there are no specific examples of this compound being used as a chemical building block in agrochemical research, its structure is relevant to this field. Halogenated anilines are important intermediates in the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides. researchgate.netchemicalbook.comebrary.net The bromine atoms on the aniline (B41778) ring can significantly influence the biological activity of the final product. nih.gov

The thiocyanate group is a versatile functional group in organic synthesis and can be converted into various other sulfur-containing moieties. researchgate.netwikipedia.orgnih.gov This reactivity makes it a potentially useful handle for the synthesis of more complex molecules with desired agrochemical properties. The combination of a dibrominated aniline core with a reactive thiocyanate group could make this compound a valuable synthon for creating novel pesticide candidates. researchgate.net

Table 3: Examples of Pesticide Classes Synthesized from Halogenated Aromatic Precursors

| Pesticide Class | General Halogenated Precursor | Role of Halogen |

| Triazine Herbicides | Halogenated anilines | Influences selectivity and herbicidal activity. |

| Phenylurea Herbicides | Halogenated anilines | Affects binding to the target site in photosystem II. |

| Anilide Fungicides | Halogenated anilines | Contributes to the fungitoxicity of the molecule. |

| Pyrethroid Insecticides | Halogenated aromatic acids | Enhances insecticidal potency and photostability. |

This table provides examples of pesticide classes derived from halogenated aromatic compounds, illustrating the potential relevance of structures like this compound as a building block. It does not represent direct synthesis from this specific compound.

Specific applications of this compound in the coatings industry have not been reported. However, the functional groups present in the molecule could be of interest for developing functional coatings. Organosulfur compounds are sometimes used in the formulation of anti-corrosive coatings and primers. specialchem.comresearchgate.net The thiocyanate group could potentially be incorporated into a polymer backbone or used as an additive to enhance the protective properties of a coating.

The amino group can act as a curing agent for epoxy resins or as a site for further chemical modification to integrate the molecule into a polymer matrix. The presence of bromine atoms might also impart some fire-retardant properties to the coating, although this would require specific testing. The development of advanced coatings often involves the incorporation of multifunctional additives to improve durability, adhesion, and resistance to environmental degradation. mdpi.comsherwin-williams.comresearchgate.net

Table 4: Potential Roles of Functional Groups in Coating Formulations

| Functional Group | Potential Application in Coatings |

| Amino (-NH2) | Curing agent for epoxy resins; adhesion promoter. |

| Thiocyanate (-SCN) | Precursor for cross-linking reactions; potential biocide or anti-corrosion additive. |

| Aromatic Ring | Enhances thermal stability and chemical resistance of the polymer matrix. |

| Bromo (-Br) | Potential to impart fire-retardant properties. |

This table outlines the potential, but not established, roles of the functional groups of this compound in the coatings industry based on general chemical principles.

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Polyfunctional Compounds

The synthesis of complex aromatic compounds is continually evolving, with a focus on efficiency, selectivity, and sustainability. researchgate.net Recent advancements in organocatalysis, particularly using N-heterocyclic carbenes (NHCs), have emerged as powerful methods for constructing polysubstituted benzenes from non-aromatic precursors. researchgate.net These methods offer mild reaction conditions and high selectivity, which would be advantageous for the intricate synthesis of molecules like 4-amino-3,5-dibromophenyl thiocyanate (B1210189). Another promising area is the development of metal-free and air-tolerant catalytic systems, which align with the principles of green chemistry. researchgate.net